molecular formula C11H14F3N B2660511 [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine CAS No. 1638534-19-6

[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine

Cat. No. B2660511
M. Wt: 217.235
InChI Key: GIYURZRGPFGHTD-UHFFFAOYSA-N
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Description

“[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 1638534-19-6 . It has a molecular weight of 217.23 . The compound is typically stored at 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14F3N/c1-10(2,11(12,13)14)9-5-3-8(7-15)4-6-9/h3-6H,7,15H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Key Structural Motif in Agrochemicals and Pharmaceuticals

Specific Scientific Field

Medicinal chemistry and agrochemical research.

Application Summary

Trifluoromethylpyridines, which contain a similar structural motif to [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine, play a crucial role in active agrochemical and pharmaceutical ingredients. Researchers have exploited this motif to enhance the biological activity of compounds.

Experimental Procedures

Results and Outcomes

Trifluoromethylpyridines have been incorporated into various commercial agrochemicals and pharmaceuticals. Their presence enhances potency, selectivity, and metabolic stability. Researchers have published data on structure-activity relationships and efficacy in controlling pests and diseases .

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H314, H332, and H335 . These statements indicate various hazards related to ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-10(2,11(12,13)14)9-5-3-8(7-15)4-6-9/h3-6H,7,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYURZRGPFGHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine

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